molecular formula C6H15ClO2Si B101277 3-Chloropropylmethyldimethoxysilane CAS No. 18171-19-2

3-Chloropropylmethyldimethoxysilane

Cat. No.: B101277
CAS No.: 18171-19-2
M. Wt: 182.72 g/mol
InChI Key: KNTKCYKJRSMRMZ-UHFFFAOYSA-N
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Description

3-Chloropropylmethyldimethoxysilane: is an organosilicon compound with the molecular formula C₆H₁₅ClO₂Si . It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silane coupling agents. The compound is known for its reactivity with water and other nucleophiles, making it a valuable reagent in the modification of surfaces and the synthesis of functionalized silanes .

Mechanism of Action

Target of Action

3-Chloropropylmethyldimethoxysilane is primarily used as an intermediate in organic synthesis . Its primary targets are the reactants in the synthesis process, which can be a wide range of organic compounds depending on the specific reaction .

Mode of Action

The compound interacts with its targets through chemical reactions, forming new bonds and breaking existing ones. This results in the formation of new compounds. The exact nature of these interactions depends on the specific reactants and conditions of the reaction .

Biochemical Pathways

This compound is used in the synthesis of polysiloxane quaternary ammonium salts containing epoxy group . These compounds have been shown to exhibit antibacterial properties . The exact biochemical pathways affected by these compounds would depend on the specific bacteria and the mechanism of the antibacterial action.

Pharmacokinetics

Its physical and chemical properties such as boiling point, density, and water solubility can impact its behavior in a reaction mixture .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical synthesis. For example, it can be used to produce polysiloxane quaternary ammonium salts with antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropylmethyldimethoxysilane can be synthesized through the hydrosilylation of allyl chloride with methyldimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 70 to 80°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carried out in the presence of a platinum-based catalyst, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Functionalized silanes
  • Polysiloxanes
  • Silanols

Scientific Research Applications

Chemistry: 3-Chloropropylmethyldimethoxysilane is widely used in the synthesis of silane coupling agents, which are essential in improving the adhesion between organic polymers and inorganic materials. It is also used in the preparation of functionalized silanes for various applications .

Biology and Medicine: In biological research, the compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also employed in the synthesis of silane-based coatings for medical devices .

Industry: The compound finds applications in the textile industry for producing fabric treatment agents that enhance fabric elasticity, prevent yellowing, and improve dyeing properties. It is also used in the production of specialty silicones and as a precursor for the synthesis of antibacterial polysiloxane quaternary ammonium salts .

Comparison with Similar Compounds

Comparison: 3-Chloropropylmethyldimethoxysilane is unique due to its chloropropyl group, which provides distinct reactivity compared to other similar compounds. For instance, 3-Mercaptopropylmethyldimethoxysilane contains a thiol group, making it more suitable for thiol-ene reactions, while 3-Methacryloxypropylmethyldimethoxysilane has a methacryloxy group, making it ideal for polymerization reactions. The presence of different functional groups in these compounds allows for a wide range of applications in various fields .

Properties

IUPAC Name

3-chloropropyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15ClO2Si/c1-8-10(3,9-2)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTKCYKJRSMRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939463
Record name (3-Chloropropyl)(dimethoxy)methylsilane
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Molecular Weight

182.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear to straw colored liquid with a mild odor; [Gelest MSDS]
Record name Silane, (3-chloropropyl)dimethoxymethyl-
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Record name 3-Chloropropylmethyldimethoxysilane
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CAS No.

18171-19-2
Record name (3-Chloropropyl)dimethoxymethylsilane
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Record name Silane, (3-chloropropyl)dimethoxymethyl-
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Record name Silane, (3-chloropropyl)dimethoxymethyl-
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Record name (3-Chloropropyl)(dimethoxy)methylsilane
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Record name (3-chloropropyl)dimethoxymethylsilane
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Synthesis routes and methods I

Procedure details

306 mg Of allyl chloride, 530 mol of dimethyldimethoxysilane, and 77 mg of toluene were placed in a glass reaction tube and 0.01 ml of acetic acid was added to this mixture. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 40%.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
530 mol
Type
reactant
Reaction Step One
Quantity
77 mg
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reactant
Reaction Step One
Quantity
0.01 mL
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solvent
Reaction Step One
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0.005 mol
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reactant
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0 (± 1) mol
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reactant
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

306 mg of allyl chloride, 530 mol of dimethyldiethoxysilane, and 77 mg of toluene were placed in a glass reaction tube. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 19.7%.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
530 mol
Type
reactant
Reaction Step One
Quantity
77 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 3-Chloropropylmethyldimethoxysilane be used to modify the properties of polymers?

A1: this compound acts as a versatile building block in polymer chemistry. Its reactive chlorine atom allows for further functionalization, while the dimethoxy groups enable hydrolysis and condensation reactions. This dual functionality makes it particularly useful for incorporating desired properties into polymers.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: The molecular formula for this compound is C6H15ClO2Si. It has a molecular weight of 182.72 g/mol. Spectroscopically, the compound can be characterized using NMR techniques:

    Q3: How does this compound contribute to the creation of antibacterial fabrics?

    A: this compound plays a crucial role in a finishing liquor formulation designed to impart antibacterial properties to fabrics. [] While not the primary antibacterial agent, it likely acts as a coupling agent, facilitating the binding of other antibacterial components, such as chitosan and nanometer silver antibacterial agent, to the fabric fibers. This binding ensures that the antibacterial agents remain attached to the fabric even after washing, providing long-lasting protection.

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